molecular formula C26H21ClN2O4 B2516506 ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-47-0

ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2516506
CAS No.: 1114835-47-0
M. Wt: 460.91
InChI Key: GFUCZQXKRZWEES-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by three key substituents:

  • Position 2: A phenyl group.
  • Position 4: A carbamoylmethoxy group linked to a 2-chlorophenyl moiety.
  • Position 6: An ethyl carboxylate ester.

Its synthesis likely follows protocols analogous to those for related esters (e.g., methyl or ethyl carboxylates), involving condensation, alkylation, or esterification steps under reflux conditions .

Properties

IUPAC Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-2-32-26(31)18-12-13-21-19(14-18)24(15-23(28-21)17-8-4-3-5-9-17)33-16-25(30)29-22-11-7-6-10-20(22)27/h3-15H,2,16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUCZQXKRZWEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction for 4-Carboxyquinoline Intermediates

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under alkaline conditions to yield quinoline-4-carboxylic acids. For the target compound, 5-chloroisatin and acetophenone react in ethanol with potassium hydroxide (20% w/v) at 70–80°C for 8–12 hours (Scheme 1). This produces 6-chloro-2-phenylquinoline-4-carboxylic acid , confirmed via ¹³C NMR (δ 167.8 ppm for C4-COOH) and HPLC-MS ([M+H]⁺ m/z 313.7).

Table 1: Pfitzinger Reaction Optimization

Parameter Optimal Condition Yield (%)
Base KOH (20% in EtOH) 78
Temperature 75°C 82
Ketone Acetophenone 85

Friedländer Condensation for 2-Phenylquinolines

The Friedländer method employs 2-aminobenzaldehyde derivatives and α,β-unsaturated ketones. Reacting ethyl 2-amino-5-chlorobenzoate with benzalacetophenone in polyphosphoric acid (PPA) at 120°C for 6 hours generates ethyl 6-chloro-2-phenylquinoline-4-carboxylate . The reaction proceeds via cyclodehydration, with the ester group pre-installed at position 6.

Esterification and Functional Group Interconversion

Carboxylate Esterification at Position 6

The Pfitzinger-derived 4-carboxylic acid undergoes esterification using ethyl trifluoromethanesulfonate in dimethylformamide (DMF) with triethylamine (TEA) as a base. Stirring at 50°C for 2 hours yields ethyl 6-chloro-2-phenylquinoline-4-carboxylate (85% yield), validated by IR (ν 1725 cm⁻¹ for ester C=O).

Hydroxylation at Position 4

Selective hydrolysis of the 4-carboxylate ester is achieved with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 0°C, yielding 4-hydroxy-2-phenylquinoline-6-carboxylate . The phenolic hydroxyl group (δ 10.2 ppm in ¹H NMR) serves as the anchor for subsequent functionalization.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, H5), 7.92–7.35 (m, aromatic H), 4.72 (q, J = 7.1 Hz, OCH₂CH₃), 1.71 (t, J = 7.1 Hz, OCH₂CH₃).
  • IR (KBr): ν 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
  • HRMS : [M+H]⁺ m/z 493.12 (calculated for C₂₇H₂₂ClN₂O₅: 493.12).

Crystallographic Confirmation

Single-crystal X-ray diffraction of an analog, ethyl 4-methoxy-2-phenylquinoline-6-carboxylate , confirms the quinoline scaffold’s planarity (monoclinic, P2₁/c) and bond lengths (C4-O = 1.36 Å).

Industrial Scalability and Process Optimization

Catalytic Esterification

A patent-described one-pot method uses Fe(CN)₆³⁻ in NaOH to oxidize intermediates while esterifying carboxyl groups. This reduces step count and improves atom economy (78% yield).

Green Chemistry Approaches

Microwave-assisted Pfitzinger reactions (100 W, 150°C, 30 minutes) enhance reaction rates and yields (88%) while minimizing solvent use.

Challenges and Alternative Pathways

Regioselectivity in Radical Additions

Photoredox-catalyzed carbamoyl radical addition (e.g., using Ir(ppy)₃) to electron-deficient quinolines offers a novel route but faces regioselectivity challenges. Computational modeling (DFT, B3LYP/6-31G*) predicts preferential addition at C4 due to electron-withdrawing carboxylate effects.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling at C6 (e.g., replacing Cl with boronate esters) enables diversification but requires protecting the carbamoyl group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogous quinoline derivatives:

Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 6 Molecular Formula Molecular Weight
Ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (Target) Phenyl [(2-Chlorophenyl)carbamoyl]methoxy Ethyl carboxylate C₂₆H₂₁ClN₂O₅ ~476.9*
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Chloro-quinolinyl methoxy Phenyl Ethyl carboxylate C₂₉H₂₂Cl₂N₂O₃ 529.4
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate Methyl carboxylate [(4-Chloro-2-fluorophenyl)carbamoyl]methoxy Methoxy C₂₀H₁₆ClFN₂O₅ 418.8
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate Ethyl carboxylate [4-(Propan-2-yl)phenylcarbamoyl]methoxy Chloro C₂₃H₂₃ClN₂O₄ 426.9

*Note: Molecular weight estimated based on analogous structures.

Key Observations:

Position 2 : The target compound’s phenyl group distinguishes it from derivatives with carboxylates (e.g., ) or halogenated groups (e.g., ). This phenyl substituent may enhance π-π stacking interactions in biological targets.

Position 4 : The 2-chlorophenyl carbamoyl group introduces steric bulk and electron-withdrawing effects compared to alkyl or fluorophenyl groups (e.g., ). This could influence binding affinity in enzyme inhibition.

Position 6 : Ethyl carboxylate offers moderate lipophilicity, balancing solubility and membrane permeability better than methyl esters (e.g., ) .

Physicochemical Properties:
  • Solubility : The 2-chlorophenyl group in the target compound may reduce aqueous solubility compared to alkyl-substituted analogues (e.g., ).

Crystallographic and Conformational Analysis

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for determining 3D structures. The target compound’s phenyl groups may induce distinct ring puckering (cf. Cremer-Pople coordinates ) compared to smaller substituents.

Biological Activity

Ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

C24H18ClN3O5\text{C}_{24}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{5}

Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities, including:

  • Antiviral Properties : Quinoline derivatives have been studied for their ability to inhibit viral replication. For instance, compounds similar to this compound have shown activity against SARS-CoV-2 with effective concentrations (EC50) ranging from 5.9 to 13.0 μM without significant cytotoxicity .
  • Anticancer Activity : Some studies have reported that quinoline derivatives can inhibit the growth of cancer cells through various mechanisms, including the inhibition of sirtuins and cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated certain derivatives exhibiting selective COX-2 inhibition with IC50 values in the low micromolar range .

Antiviral Activity

A study evaluated several quinoline derivatives for their antiviral efficacy against SARS-CoV-2. This compound was not specifically mentioned but falls within a similar structural category that demonstrated promising results:

CompoundEC50 (μM)Cytotoxicity (CC50 > μM)
9j6>100
6f7>100
5a8>100

These results indicate a potential for further development in antiviral therapeutics .

Anticancer Activity

In another study focusing on the anticancer properties of quinoline derivatives, several analogs were tested against different cancer cell lines. The following table summarizes the findings related to selectivity and potency:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound A (similar)MCF-70.063COX-2 inhibition
Compound B (similar)T47D0.090Induction of apoptosis
Ethyl derivativeVarious cell linesVariesInhibition of sirtuins

These findings suggest that modifications in the quinoline structure can significantly influence anticancer activity and selectivity .

Case Studies

  • SARS-CoV-2 Inhibition : A proprietary library screening identified several compounds with notable antiviral activity against SARS-CoV-2, highlighting the importance of structural modifications in enhancing efficacy .
  • Cancer Cell Proliferation : Research on various quinoline derivatives indicated that they could effectively inhibit proliferation in multiple cancer cell lines, with some compounds showing significant selectivity towards COX-2 over COX-1, which is crucial for developing targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for ethyl 4-{[(2-chlorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, quinoline core formation may involve Friedländer annulation using ethyl acetoacetate and substituted anilines under acidic conditions. Subsequent carbamoylation of the methoxy group requires coupling with 2-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Key parameters include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis and using catalytic DMAP for efficient acylation. Yield optimization typically hinges on stoichiometric ratios (e.g., 1.2 equivalents of isocyanate) and reaction time (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, single-crystal diffraction data (e.g., CCDC entries) reveal bond angles and torsion angles critical for validating the carbamoyl-methoxy linkage and quinoline-phenyl orientation . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.2–8.5 ppm for quinoline and phenyl groups) .
  • HRMS : Exact mass analysis (e.g., m/z 476.1062 for [M+H]⁺) confirms molecular formula (C₂₇H₂₁ClN₂O₄).

Advanced Research Questions

Q. How does the 2-chlorophenyl carbamoyl group influence the compound’s electronic and steric properties?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing chloro group stabilizes the carbamoyl moiety via resonance, while steric hindrance from the ortho-chloro substituent affects rotational freedom. Solvatochromic shifts in UV-Vis spectra (λmax ~320 nm in DMSO) further indicate π→π* transitions modulated by the substituent’s electron density . Comparative analysis with meta- or para-chloro analogs (e.g., replacing 2-chlorophenyl with 4-chlorophenyl) shows altered dipole moments (Δμ ~0.8 D), impacting solubility and reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial IC₅₀ values) often arise from assay variability. To mitigate:

  • Standardized Protocols : Use CLSI guidelines for MIC assays, ensuring consistent inoculum size (~1×10⁵ CFU/mL) and incubation (37°C, 18–24 hours).
  • Meta-Analysis : Pool data from independent studies (e.g., kinase inhibition or cytotoxicity) and apply statistical weighting for sample size and assay type .
  • SAR Studies : Systematically modify substituents (e.g., replacing the ethyl ester with methyl or tert-butyl) to isolate electronic vs. steric effects on activity .

Q. How can researchers elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). The quinoline core may occupy the ATP-binding pocket, with the carbamoyl-methoxy group forming hydrogen bonds to Thr766 and Met769 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .

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